ジメトエート

概要

説明

科学的研究の応用

Insecticidal Properties

Dimehypo is primarily used as an insecticide due to its neurotoxic effects on pests. It operates by disrupting neurotransmission in insects, leading to paralysis and death. This compound has been tested in various formulations to enhance its efficacy and broaden its pest control spectrum.

Formulations with Other Insecticides

Recent research has demonstrated the synergistic effects of dimehypo when combined with other insecticides. For example, a study showed that combining dimehypo with cycloxaprid resulted in a significant increase in co-toxicity coefficients against pests like rice leaf rollers and hoppers. The optimal ratio was found to be 1:10 to 1:20, yielding co-toxicity coefficients exceeding 200, indicating a strong synergistic effect .

| Insecticide Combination | Optimal Ratio (Dimehypo:Cycloxaprid) | Co-toxicity Coefficient |

|---|---|---|

| Cycloxaprid + Dimehypo | 1:10 - 1:20 | >200 |

Environmental Impact

Dimehypo is noted for its low toxicity to non-target organisms and minimal environmental residue. It is considered safe for beneficial insects like bees, making it a favorable choice in integrated pest management systems .

Effects on Proteolytic Enzymes

Dimehypo has also been studied for its impact on proteolytic enzyme activity in various organisms. A study involving the spider Pardosa pseudoannulata indicated that low doses of dimehypo significantly increased enzyme hydrolyzation rates, while higher concentrations inhibited enzyme activity. This suggests potential applications in biological pest control by manipulating enzyme activities in target pests .

Case Studies and Research Findings

Several case studies have highlighted the practical applications of dimehypo in pest management:

-

Case Study 1: Bagworm Control

A study evaluated the effectiveness of trunk injection of acephate and dimehypo against the bagworm Dapula clania. Results indicated that the application of dimehypo significantly increased mortality rates compared to untreated controls . -

Case Study 2: Pesticide Efficacy in Oil Palm Cultivation

Research comparing dimehypo with methamidophos for controlling foliage pests in oil palm plantations demonstrated that dimehypo provided effective pest control while posing less risk of pesticide poisoning among workers .

Toxicological Profile

Understanding the toxicity of dimehypo is essential for its application in agriculture:

作用機序

Target of Action

Dimehypo, also known as Thiosultap disodium, is primarily targeted towards insects . It is used as an insecticide and has a broad spectrum of action . The primary targets of Dimehypo are the digestive systems of insects .

Mode of Action

Dimehypo operates as a systemic insecticide, which means it is absorbed and distributed throughout the plant . It kills insects by affecting their digestive system, acting as a stomach poison . This interaction with its targets leads to changes in the insects’ behavior and physiology, causing them to become sluggish, lose their ability to harm crops, stop developing, soften their bodies, become paralyzed, and eventually die .

Biochemical Pathways

It is known that dimehypo affects the digestive system of insects

Pharmacokinetics

As a systemic insecticide, dimehypo is known to be absorbed and distributed throughout the plant, which allows it to effectively target insects that consume the plant .

Result of Action

The result of Dimehypo’s action is the effective control of insect pests. Upon exposure to Dimehypo, insects exhibit reduced feeding and frass production . Over time, this leads to the weakening and eventual death of the insects . This results in the protection of crops from damage, thereby enhancing productivity.

Action Environment

The efficacy and stability of Dimehypo can be influenced by environmental factors. For instance, it has been noted that Dimehypo may cause phytotoxicity under high temperatures, suggesting that environmental temperature can impact its efficacy . Furthermore, the method of application, such as targeted trunk injection, can also influence the effectiveness of Dimehypo . Therefore, careful consideration of environmental conditions and application methods is crucial for maximizing the effectiveness of Dimehypo.

生化学分析

Biochemical Properties

Dimehypo interacts with various enzymes and proteins within the biochemical reactions of organisms. For instance, in the diamondback moth, it has been found to interact with the Homo sapiens potassium voltage-gated channel and Mus musculus K–Cl co-transporter . These interactions play a crucial role in the effectiveness of Dimehypo as a pesticide.

Cellular Effects

Dimehypo has been observed to influence cell function in various ways. For instance, it has been found to affect cell growth, β-carotene levels, cell morphology changes, and the activities of superoxide dismutase (SOD) and catalase (CAT) in Dunaliella salina .

Molecular Mechanism

The molecular mechanism of Dimehypo involves interactions with specific biomolecules. In the diamondback moth, it has been found to interact with the potassium voltage-gated channel and K–Cl co-transporter . These interactions can lead to changes in gene expression and enzyme activity, contributing to the pesticide’s effectiveness.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dimehypo involves the reaction of dimethylamine and liquid alkali with allyl chloride, followed by heating to obtain N,N-dimethyl propylamine. This intermediate is then acidified with hydrogen chloride and chlorinated with chlorine gas to produce 1-dimethylamino-2,3-chloropropane. Finally, this compound is reacted with sodium thiosulfate to yield Dimehypo .

Industrial Production Methods: In industrial settings, the production of Dimehypo follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically formulated as a soluble liquid for ease of application .

化学反応の分析

Types of Reactions: Dimehypo undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different sulfur-containing compounds.

Reduction: Reduction reactions can alter its chemical structure, affecting its efficacy as an insecticide.

Substitution: Dimehypo can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonates, while reduction can produce various amine derivatives .

類似化合物との比較

Methamidophos: Another insecticide with a similar mode of action but higher toxicity.

Trichlorfon: An organophosphate insecticide used for similar purposes but with different chemical properties.

Nereistoxin: A naturally occurring compound with a similar structure and mode of action

Uniqueness of Dimehypo: Dimehypo is unique due to its moderate toxicity and broad-spectrum action. It is effective against a wide range of pests and is less toxic to non-target organisms compared to some other insecticides. Additionally, its systemic action allows it to be absorbed by plants, providing long-lasting protection .

生物活性

Dimehypo, chemically known as disodium S,S'-[2-(dimethylamino)trimethylene]di(thiosulfate), is a synthetic insecticide classified under the WHO Class II for its moderate hazard potential. This compound exhibits various biological activities, particularly as an insecticide targeting specific pests, and has implications for both environmental safety and human health.

Dimehypo's chemical formula is Na2S2O3S, indicating a structure that includes a central disodium thiosulfate core with additional sulfur atoms. This structure suggests potential for hydrogen bonding and ionic interactions, which may contribute to its biological activity.

Dimehypo primarily functions as a systemic insecticide. It is absorbed by plants and transported throughout their vascular systems, allowing it to effectively target insects feeding on various plant parts. Its mode of action involves inhibition of specific enzymes, particularly acetylcholinesterase (AChE), which is crucial for neurotransmission in insects. Studies have shown that dimehypo can inhibit AChE activity in various organisms, including the silkworm (Bombyx mori), leading to alterations in growth and survival rates .

Inhibition of Acetylcholinesterase

Research indicates that dimehypo's inhibitory effects on AChE lead to increased levels of acetylcholine, resulting in overstimulation of the nervous system in target pests. This mechanism is similar to other organophosphate pesticides but with differing efficacy and toxicity profiles .

Case Study: Toxicity to Bombyx mori

A study assessing the acute and chronic toxicity of dimehypo on Bombyx mori revealed significant impacts on survival and growth rates over the organism's life cycle. The results indicated that higher concentrations of dimehypo resulted in reduced survival rates and impaired cocoon production, suggesting a direct correlation between dosage and biological impact .

| Concentration (mg/L) | Survival Rate (%) | Cocoon Weight (g) |

|---|---|---|

| 0 | 100 | 1.5 |

| 10 | 85 | 1.2 |

| 50 | 60 | 0.8 |

| 100 | 30 | 0.5 |

Ecotoxicological Impact

Dimehypo has been reported to exhibit toxic effects on non-target organisms, including beneficial insects and aquatic life. A study investigating its effects on microalgae found that low concentrations could inhibit growth, while higher concentrations led to significant mortality rates among algal populations . This biphasic effect highlights the need for careful application to mitigate ecological risks.

Safety and Handling

Due to its toxicity, safety data sheets recommend standard personal protective equipment (PPE) when handling dimehypo. It poses risks if ingested or absorbed through the skin, necessitating strict adherence to safety protocols during application .

特性

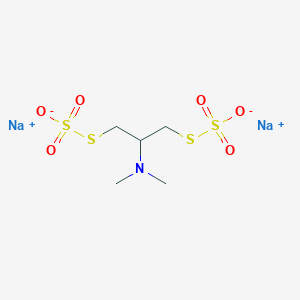

IUPAC Name |

disodium;2-(dimethylamino)-1,3-bis(sulfonatosulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO6S4.2Na/c1-6(2)5(3-13-15(7,8)9)4-14-16(10,11)12;;/h5H,3-4H2,1-2H3,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOHVSNIQHGFJU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CSS(=O)(=O)[O-])CSS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NNa2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98968-92-4 (Parent) | |

| Record name | Thiosultap-disodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052207484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6058394 | |

| Record name | Thiosultap-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52207-48-4 | |

| Record name | Thiosultap-disodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052207484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosultap-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiosulfuric acid (H2S2O3), SS,SS'-[2-(dimethylamino)-1,3-propanediyl] ester, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOSULTAP-DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q555U959O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。